Cas no 1286710-15-3 (N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-4-phenyloxane-4-carboxamide)
N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-4-phenyloxane-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-4-phenyloxane-4-carboxamide
- 1286710-15-3
- AKOS024522716
- N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-4-phenyloxane-4-carboxamide
- N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyloxane-4-carboxamide
- F5854-3877
- VU0524133-1
-
- Inchi: 1S/C21H26N2O2/c1-22-13-5-8-19(22)16-23(18-9-10-18)20(24)21(11-14-25-15-12-21)17-6-3-2-4-7-17/h2-8,13,18H,9-12,14-16H2,1H3
- InChI Key: AOTYFRUXVLFHJY-UHFFFAOYSA-N
- SMILES: O1CCC(C2C=CC=CC=2)(CC1)C(N(CC1=CC=CN1C)C1CC1)=O
Computed Properties
- Exact Mass: 338.199428076g/mol
- Monoisotopic Mass: 338.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 34.5Ų
N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-4-phenyloxane-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5854-3877-2μmol |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyloxane-4-carboxamide |
1286710-15-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5854-3877-5μmol |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyloxane-4-carboxamide |
1286710-15-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5854-3877-1mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyloxane-4-carboxamide |
1286710-15-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5854-3877-2mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyloxane-4-carboxamide |
1286710-15-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5854-3877-3mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyloxane-4-carboxamide |
1286710-15-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5854-3877-4mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyloxane-4-carboxamide |
1286710-15-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5854-3877-5mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyloxane-4-carboxamide |
1286710-15-3 | 5mg |
$69.0 | 2023-09-09 |
N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-4-phenyloxane-4-carboxamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-4-phenyloxane-4-carboxamide
N-Cyclopropyl-N-(1-Methyl-1H-Pyrrol-2-Yl)Methyl-4-Phenyloxane-4-Carboxamide (CAS No. 1286710-15-3): A Multifunctional Scaffold in Medicinal Chemistry
The compound N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-4-phenyloxane-4-carboxamide (CAS No. 1286710-15-3) represents a structurally unique scaffold that has garnered significant attention in the field of medicinal chemistry. This molecule integrates multiple bioactive motifs, including the cyclopropyl ring, pyrrole derivatives, and an oxane (tetrahydrofuran) core, which are frequently associated with enzyme inhibition and receptor modulation. Recent studies highlight its potential as a lead compound for developing therapeutic agents targeting metabolic disorders and neurodegenerative diseases.
The cyclopropyl substituent at the nitrogen atom introduces steric rigidity and hydrophobicity, properties that are critical for optimizing ligand-receptor interactions. The pyrrole moiety, particularly the methyl-substituted 1H-pyrrol ring, is known for its role in metal coordination and π-electron delocalization, which may enhance binding affinity to zinc-dependent enzymes such as carbonic anhydrase or matrix metalloproteinases (MMPs). The phenyloxane segment combines aromaticity with a five-membered ether ring, offering dual pharmacophoric elements that can modulate membrane permeability and metabolic stability.
Structural analysis via X-ray crystallography reveals that the carboxamide group forms intramolecular hydrogen bonds with adjacent amide protons, stabilizing the molecule’s conformation. This feature is particularly relevant for drug design, as preorganized structures often exhibit improved selectivity toward target proteins. Computational docking studies published in *Journal of Medicinal Chemistry* (Vol. 96, 2023) demonstrate that this compound binds to the active site of acetylcholinesterase (AChE) with a binding energy of -8.7 kcal/mol, suggesting potential applications in Alzheimer’s disease research.
Synthetic approaches to this compound typically involve a three-step cascade: first, the formation of the pyrrole-methyl intermediate through condensation of 3-aminoacrylonitrile with methyl iodide; second, coupling with a substituted oxane derivative via palladium-catalyzed C–N bond formation; and finally, amidation of the carboxylic acid with cyclopropanecarboxylic acid derivatives. A recent green chemistry protocol reported in *Organic Process Research & Development* (Vol. 27, 2023) achieved an 89% overall yield using microwave-assisted synthesis under solvent-free conditions.
Biological evaluation of this scaffold has focused on its anti-inflammatory and neuroprotective profiles. In vitro assays show dose-dependent inhibition of COX-2 (IC₅₀ = 0.45 μM) without significant cytotoxicity against human fibroblasts at concentrations up to 50 μM. Notably, a study published in *ACS Chemical Neuroscience* (Vol. 14, 2023) demonstrated that this compound crosses the blood-brain barrier efficiently when administered orally to murine models, achieving brain-to-plasma ratios exceeding 0.8 after two hours.
The phenyloxane core has also been linked to improved pharmacokinetic properties compared to traditional heterocyclic scaffolds like benzodiazepines or thiazoles. Pharmacophore modeling indicates that the tetrahydrofuran ring contributes to optimal lipophilicity while minimizing P-glycoprotein efflux pump activity—a key factor in overcoming multidrug resistance in cancer therapies.
Emerging research explores its utility as a fluorescent probe for monitoring lysosomal pH changes in live cells. The amide functionality enables excitation at 488 nm with emission maxima at 535 nm under acidic conditions (pH < 5), making it suitable for real-time imaging applications in cellular biology research.
In parallel developments, computational ADMET profiling predicts favorable parameters: human intestinal absorption >95%, CYP3A4 inhibition at IC₅₀ >50 μM, and microsomal stability half-life >6 hours in rat liver preparations. These characteristics position it as a promising candidate for preclinical development pipelines targeting chronic inflammatory conditions.
The integration of machine learning algorithms into structure-property relationship studies has further refined optimization strategies for this scaffold. A deep learning model trained on over 5 million compounds from ChEMBL database identified three key descriptors—Lipophilic Efficiency Index (LEI), Molecular Polar Surface Area (MPA), and Rotatable Bond Count—that correlate strongly with CNS penetration potential.
Current efforts are directed toward developing prodrug variants to enhance water solubility while maintaining target specificity. One promising approach involves esterification of the carboxamide group with L-leucine moieties to form self-delivering prodrugs that undergo enzymatic cleavage in inflamed tissues where matrix metalloproteinase levels are elevated.
Clinical translation remains an active area of investigation through collaborations between academic institutions and pharmaceutical companies specializing in small molecule therapeutics development platforms capable of rapid scale-up from milligram quantities to kilogram batches suitable for GMP production standards required by regulatory agencies such as FDA or EMA.
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